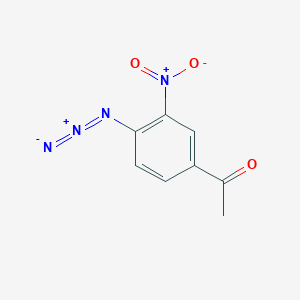
1-(4-Azido-3-nitrophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Azido-3-nitrophenyl)ethan-1-one is an organic compound characterized by the presence of azido and nitro functional groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Azido-3-nitrophenyl)ethan-1-one typically involves the azidation of a precursor compound. One common method is the nucleophilic substitution reaction where an azide ion replaces a leaving group, such as a halide, on the aromatic ring. The reaction conditions often involve the use of azidotrimethylsilane (TMSN₃) in the presence of a catalyst like copper(II) triflate (Cu(OTf)₂) to facilitate the azidation process .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure efficient and scalable synthesis. These methods often utilize recyclable catalysts and mild reaction conditions to optimize yield and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Azido-3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and catalysts like palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Azidotrimethylsilane (TMSN₃) and copper(II) triflate (Cu(OTf)₂) are typical reagents for azidation.
Major Products
Reduction of Nitro Group: 1-(4-Amino-3-nitrophenyl)ethan-1-one.
Reduction of Azido Group: 1-(4-Azido-3-aminophenyl)ethan-1-one.
Aplicaciones Científicas De Investigación
1-(4-Azido-3-nitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Medicine: Potential use in the development of pharmaceuticals due to its ability to form stable amide bonds with primary amino groups.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Azido-3-nitrophenyl)ethan-1-one involves its functional groups:
Azido Group: Acts as a nucleophile in substitution reactions, forming stable triazole rings through cycloaddition.
Nitro Group: Can be reduced to an amino group, which can further participate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Nitrophenyl)ethan-1-one: Lacks the azido group, making it less reactive in nucleophilic substitution reactions.
1-(4-Amino-3-nitrophenyl)ethan-1-one:
Uniqueness
1-(4-Azido-3-nitrophenyl)ethan-1-one is unique due to the presence of both azido and nitro groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various synthetic and industrial applications.
Propiedades
Número CAS |
104503-83-5 |
|---|---|
Fórmula molecular |
C8H6N4O3 |
Peso molecular |
206.16 g/mol |
Nombre IUPAC |
1-(4-azido-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6N4O3/c1-5(13)6-2-3-7(10-11-9)8(4-6)12(14)15/h2-4H,1H3 |
Clave InChI |
QQOJJSQVIYAMRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


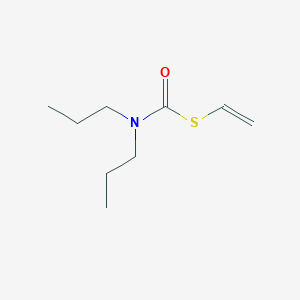
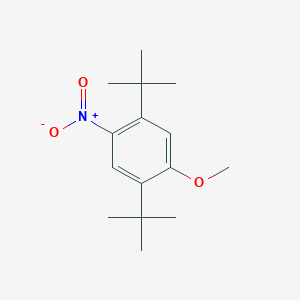
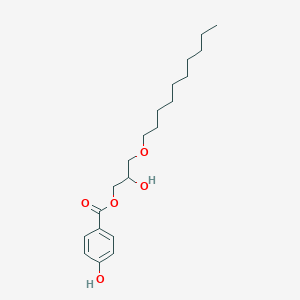
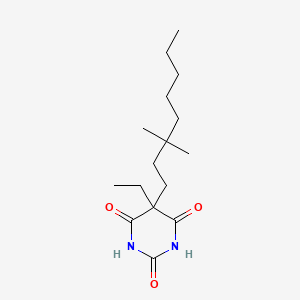
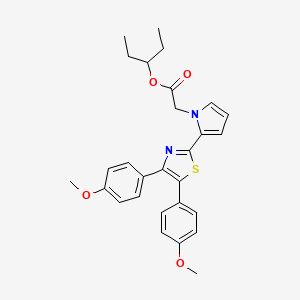
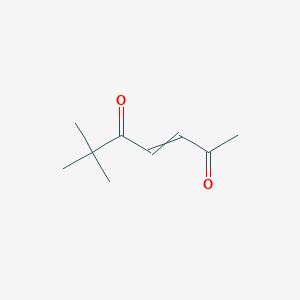


![1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane](/img/structure/B14327184.png)
![4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14327188.png)
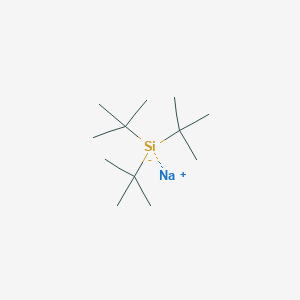
![5,12-Bis[(4-methylphenyl)ethynyl]tetracene](/img/structure/B14327201.png)
![1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one](/img/structure/B14327204.png)
![N-[2-Oxo-3-(pyridin-2-yl)-2H-1-benzopyran-7-yl]benzenesulfonamide](/img/structure/B14327210.png)
